molecular formula C16H20N4O7S B12714001 2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- CAS No. 115906-40-6

2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-

Cat. No.: B12714001
CAS No.: 115906-40-6
M. Wt: 412.4 g/mol
InChI Key: YXOKNBXJOFBQLA-UHFFFAOYSA-N
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Description

2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a complex organic compound that features a combination of functional groups, including methoxy, nitro, and imidazole moieties

Preparation Methods

The synthesis of 2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the imidazole core, followed by the introduction of the nitro and methoxy groups. The final step often involves the thiolation reaction to attach the thio group to the imidazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and thio groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as thiols or amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and imidazole groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives with nitro and methoxy groups. These compounds may share similar chemical properties but differ in their biological activity and applications. For example:

    2-Propanol, 1-methoxy-3-((1-((4-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-: Lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.

    2-Propanol, 1-methoxy-3-((1-((4-methoxyphenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-: Lacks the nitro group on the phenyl ring, potentially altering its chemical and biological properties.

Properties

CAS No.

115906-40-6

Molecular Formula

C16H20N4O7S

Molecular Weight

412.4 g/mol

IUPAC Name

1-methoxy-3-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropan-2-ol

InChI

InChI=1S/C16H20N4O7S/c1-10-17-15(20(24)25)16(28-9-12(21)8-26-2)18(10)7-11-4-5-14(27-3)13(6-11)19(22)23/h4-6,12,21H,7-9H2,1-3H3

InChI Key

YXOKNBXJOFBQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCC(COC)O)[N+](=O)[O-]

Origin of Product

United States

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